molecular formula C14H20N2O2S B2504110 Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone CAS No. 1396791-29-9

Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B2504110
CAS No.: 1396791-29-9
M. Wt: 280.39
InChI Key: YBCVCOGJFJXRDV-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a piperazine core, a privileged scaffold in drug discovery known for its versatility in optimizing physicochemical properties and arranging pharmacophoric groups for effective target interaction . The molecule is further functionalized with a cyclopropyl methanone group and a 2-hydroxy-2-(thiophen-2-yl)ethyl side chain, incorporating a thiophene heterocycle, a moiety frequently employed to enhance the bioactivity profile of drug candidates . Piperazine-containing structures are integral to numerous FDA-approved therapeutics, spanning areas such as oncology, psychiatry, and virology, underscoring the high research value of this synthon . Similarly, thiophene derivatives are recognized for a broad spectrum of biological activities, including serving as antidepressant, anti-inflammatory, and anticancer agents . This makes the compound particularly valuable for researchers working across multiple therapeutic areas. The specific molecular architecture of this compound suggests its primary utility in the synthesis of novel bioactive molecules, the exploration of structure-activity relationships (SAR), and the development of potential receptor modulators or enzyme inhibitors. Researchers can leverage this building block to create novel compounds for screening against a variety of biological targets. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

cyclopropyl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-12(13-2-1-9-19-13)10-15-5-7-16(8-6-15)14(18)11-3-4-11/h1-2,9,11-12,17H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCVCOGJFJXRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halogenated precursor.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving condensation reactions and purification steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) in acidic or basic media.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The table below highlights key structural differences and similarities:

Compound Name / ID Core Structure Substituents Molecular Weight Key Features Reference
Target Compound Piperazine Cyclopropyl, 2-hydroxy-2-(thiophen-2-yl)ethyl Not reported Hydroxyethyl-thiophene, cyclopropyl N/A
1-(4-Chlorophenyl)cyclopropylmethanone Piperazine 4-Chlorophenyl, cyclopropyl ~308 (calc.) Chlorophenyl substituent
QD8 (Compound 9) Piperazine Cyclopropyl, 3-(4-fluorophenyl)propoxy ~432 (calc.) Fluorophenyl-propoxy chain
Compound 21 (Thiophen-2-yl analog) Piperazine Thiophen-2-yl, 4-(trifluoromethyl)phenyl ~354 (calc.) Trifluoromethylphenyl, thiophene
(4-(5-Cyclopropyl-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone Piperidine Cyclopropyl-oxadiazole, thiophen-2-yl 303.4 Oxadiazole heterocycle

Pharmacological Activity

  • Antiparasitic Potential: The dihydroquinazoline analog () demonstrates activity against Trypanosoma brucei, likely due to the piperazine-cyclopropyl motif. The target compound’s hydroxyethyl-thiophene group may enhance selectivity or solubility compared to the chloro-quinazoline derivative .
  • CNS Targets: Piperazine-thiophene analogs (e.g., Compound 21) are often explored as histamine H3 receptor ligands or dopamine modulators. The hydroxyethyl group in the target compound could improve blood-brain barrier penetration relative to non-polar substituents like trifluoromethylphenyl .

Physicochemical Properties

  • Polarity: The hydroxyethyl group increases hydrophilicity compared to non-hydroxylated analogs (e.g., Compound 21). This may improve aqueous solubility but reduce membrane permeability.
  • Molecular Weight : The target compound’s weight is expected to be ~350–400 g/mol, similar to QD8 (432 g/mol) and lower than the chloro-quinazoline derivative (411 g/mol) .

Structure-Activity Relationships (SAR)

  • Cyclopropyl vs. Aromatic Groups : Cyclopropyl enhances metabolic stability compared to phenyl or trifluoromethylphenyl groups (evident in QD8 and Compound 21). However, aromatic substituents may improve target affinity via π-stacking [[4], [5-8]].

Stability and Toxicity

  • Cyclopropyl groups reduce oxidative metabolism, as seen in QD8 and the chloro-quinazoline derivative .
  • Thiophene rings may introduce sulfoxidation pathways, necessitating comparative toxicity studies with phenyl-based analogs .

Biological Activity

Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone is a compound of interest due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a piperazine moiety linked to a thiophene ring and a hydroxyethyl chain. The presence of the thiophene ring is particularly noteworthy as it can influence the compound's electronic properties and biological interactions.

1. Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. This compound may share similar mechanisms, potentially acting on serotonin and norepinephrine transporters. Studies have shown that related piperazine derivatives can enhance serotonin levels in the brain, contributing to their antidepressant effects .

2. Antimicrobial Activity

Preliminary studies suggest that compounds with thiophene structures often display antimicrobial properties. This compound's unique structure may enhance its activity against various bacterial strains. For instance, related compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .

3. Neuropharmacological Effects

The compound's potential neuropharmacological effects are also of interest. Research on similar piperazine derivatives has shown promise in treating neurological disorders such as anxiety and depression by modulating neurotransmitter systems . The structural characteristics of this compound may contribute to its ability to interact with these systems.

The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, several hypotheses can be drawn from studies on similar compounds:

  • Serotonin Receptor Modulation : The compound may act as a modulator of serotonin receptors, influencing mood and anxiety levels.
  • Inhibition of Bacterial Growth : The thiophene moiety could contribute to the disruption of bacterial cell membranes or interference with metabolic pathways.
  • Neurotransmitter Transporter Interaction : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, suggesting a possible mechanism for enhancing mood-related effects.

Case Study 1: Antidepressant Activity

A study examining the antidepressant potential of piperazine derivatives found that certain compounds significantly increased serotonin levels in animal models. This compound was hypothesized to exhibit similar effects due to its structural analogies .

Case Study 2: Antimicrobial Efficacy

In vitro tests on related thiophene-containing compounds revealed strong antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The MIC values ranged from 20–40 µM, suggesting that this compound could be effective in similar assays .

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